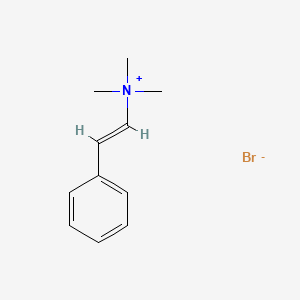
Trimethyl(2-phenylvinyl)ammonium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trimethyl(2-phenylvinyl)ammonium bromide is a quaternary ammonium compound with a phenylvinyl group attached to the nitrogen atom. This compound is known for its unique chemical properties and applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
Trimethyl(2-phenylvinyl)ammonium bromide can be synthesized through the reaction of trimethylamine with 2-phenylvinyl bromide. The reaction typically occurs in an organic solvent such as ethanol or acetonitrile, under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The final compound is often obtained in crystalline form and is packaged for various applications.
化学反応の分析
Types of Reactions
Trimethyl(2-phenylvinyl)ammonium bromide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromide ion can be substituted with other nucleophiles such as chloride, iodide, or hydroxide ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium chloride or sodium hydroxide in aqueous or organic solvents.
Major Products Formed
Oxidation: The major products include phenylvinyl ketones or aldehydes.
Reduction: The major products are phenylvinyl alcohols.
Substitution: The major products are the corresponding quaternary ammonium salts with different anions.
科学的研究の応用
Trimethyl(2-phenylvinyl)ammonium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is used in the study of cell membrane interactions and as a surfactant in biochemical assays.
Industry: The compound is used in the production of specialty chemicals, polymers, and as an additive in various industrial processes.
類似化合物との比較
Similar Compounds
Cetyltrimethylammonium bromide: A quaternary ammonium compound with a long alkyl chain, used as a surfactant and antiseptic.
Benzalkonium chloride: Another quaternary ammonium compound, widely used as a disinfectant and preservative.
Tetrabutylammonium bromide: A quaternary ammonium salt used as a phase transfer catalyst in organic synthesis.
Uniqueness
Trimethyl(2-phenylvinyl)ammonium bromide is unique due to its phenylvinyl group, which imparts specific chemical properties and reactivity. This makes it particularly useful in applications requiring selective interactions with aromatic compounds and enhanced membrane permeability.
特性
| 5395-28-8 | |
分子式 |
C11H16BrN |
分子量 |
242.16 g/mol |
IUPAC名 |
trimethyl-[(E)-2-phenylethenyl]azanium;bromide |
InChI |
InChI=1S/C11H16N.BrH/c1-12(2,3)10-9-11-7-5-4-6-8-11;/h4-10H,1-3H3;1H/q+1;/p-1/b10-9+; |
InChIキー |
QFOUCGJCUTWNJC-RRABGKBLSA-M |
異性体SMILES |
C[N+](C)(C)/C=C/C1=CC=CC=C1.[Br-] |
正規SMILES |
C[N+](C)(C)C=CC1=CC=CC=C1.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



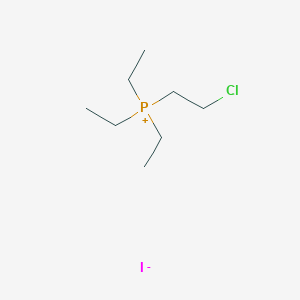

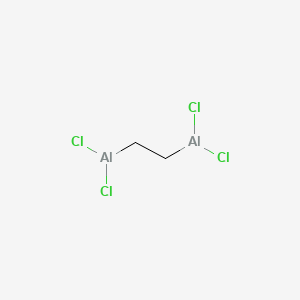
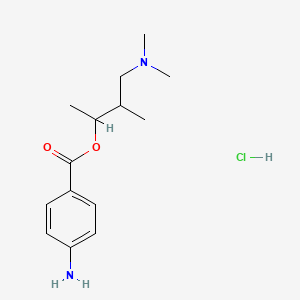
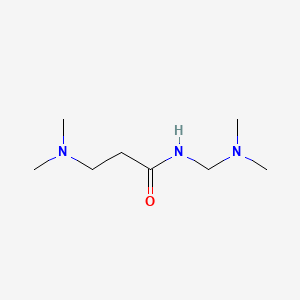

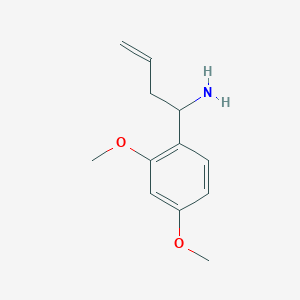
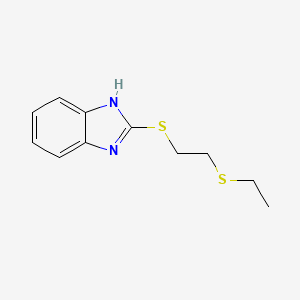
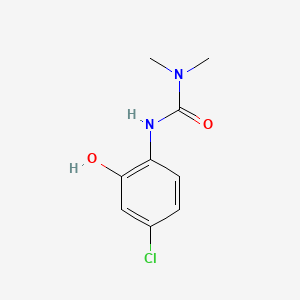
![3-[(2-Amino-6-methylpyrimidin-4-yl)amino]cyclopentan-1-ol](/img/structure/B13750141.png)

